3-Chloro-5,5-dimethyl-2-cyclohexen-1-one
Overview
Description
3-Chloro-5,5-dimethyl-2-cyclohexen-1-one is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and pharmaceuticals. The compound is characterized by the presence of a chloro substituent and two methyl groups on a cyclohexenone ring, which is a six-membered ring containing one double bond and one ketone group .
Synthesis Analysis
The synthesis of derivatives of 3-chloro-5,5-dimethyl-2-cyclohexen-1-one has been explored through different methods. One approach involves the condensation of aromatic aldehydes with 5,5-dimethyl-1,3-cyclohexanedione catalyzed by urea in aqueous media under ultrasound, which provides high yields and environmental friendliness . Another method includes a one-pot three-component synthesis under ultrasound irradiation, which also yields high product amounts and simplifies the work-up procedure . Additionally, the Suzuki-Miyaura cross-coupling reaction has been employed to create novel structural isomers and substituted cyclohexenones with high yields .
Molecular Structure Analysis
The molecular structure of 3-chloro-5,5-dimethyl-2-cyclohexen-1-one derivatives has been elucidated using various spectroscopic techniques and X-ray crystallography. For instance, a novel compound was characterized by FT-IR, GC-Mass spectroscopy, and NMR, revealing a non-planar structure with puckered rings in the crystal . Single crystal X-ray analysis has also been used to confirm the formation of substituted cyclohexenones and to determine their crystal systems and space groups .
Chemical Reactions Analysis
The reactivity of 3-chloro-5,5-dimethyl-2-cyclohexen-1-one and its derivatives has been investigated in various chemical reactions. For example, cyclohexane-1,3-dione and its 5,5-dimethyl derivative behave abnormally in Michael additions to nitro-olefins, leading to the formation of butenolide derivatives with a 2-hydroxyimino-substituent . The reaction of 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with cyclohexylamine resulted in different products depending on the aryl substituent, demonstrating the compound's versatility in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-chloro-5,5-dimethyl-2-cyclohexen-1-one derivatives have been characterized through various analytical techniques. The compounds exhibit different melting points, and their crystallographic data, such as cell dimensions and space groups, have been determined . The chlorination of dimethylphenols has led to the synthesis of polychlorocyclohexenones, and the structural studies have provided insights into the preferred conformations of these molecules .
Scientific Research Applications
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Pharmaceutical Intermediate
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Structural and Computational Analysis
- Field : Crystallography
- Application : A compound similar to “3-Chloro-5,5-dimethyl-2-cyclohexen-1-one”, namely “2-chloro-3-(1-napthyl)-5,5-dimethyl-2-cyclohexenone”, was studied using single crystal X-ray diffraction .
- Method : The molecular structure was determined by single crystal X-ray diffraction. The compound crystallized in a monoclinic system, space group P 2 1 / c .
- Results : The Cg1 ring in the molecule was puckered and showed an envelope (1E) conformation. The crystal packing of molecules, stabilized due to a weak intermolecular C–H⋅⋅⋅O interaction, is built into an independent infinite one-dimensional polymeric chain along [001] direction .
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Electrophile in Addition Reactions
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Chromatographic Separations
- Field : Analytical Chemistry
- Application : A compound similar to “3-Chloro-5,5-dimethyl-2-cyclohexen-1-one”, namely “3-chloro-5-methylphenylcarbamate”, was used to enhance chromatographic separations .
- Method : Some hydroxyl groups of the anchored β-CD were substituted by the 3-chloro-5-methylphenylcarbamate groups .
- Results : This substitution imparted extra multi-interactions, such as dipole–dipole interaction and π–π interaction, enhancing the chromatographic separations .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
3-chloro-5,5-dimethylcyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO/c1-8(2)4-6(9)3-7(10)5-8/h3H,4-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYTYJGMJDIKEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169966 | |
Record name | 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20169966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5,5-dimethyl-2-cyclohexen-1-one | |
CAS RN |
17530-69-7 | |
Record name | 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017530697 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-5,5-dimethyl-2-cyclohexen-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20169966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-CHLORO-5,5-DIMETHYL-2-CYCLOHEXEN-1-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E73W928G5O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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